3,3,3-Trifluoropropionyl chloride

Catalog No.
S719169
CAS No.
41463-83-6
M.F
C3H2ClF3O
M. Wt
146.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoropropionyl chloride

CAS Number

41463-83-6

Product Name

3,3,3-Trifluoropropionyl chloride

IUPAC Name

3,3,3-trifluoropropanoyl chloride

Molecular Formula

C3H2ClF3O

Molecular Weight

146.49 g/mol

InChI

InChI=1S/C3H2ClF3O/c4-2(8)1-3(5,6)7/h1H2

InChI Key

VOSQLWCTKGQTAY-UHFFFAOYSA-N

SMILES

C(C(=O)Cl)C(F)(F)F

Canonical SMILES

C(C(=O)Cl)C(F)(F)F

Synthesis of Fluorinated Molecules:

3,3,3-Trifluoropropionyl chloride (CF3CH2COCl) serves as a valuable building block in the synthesis of various fluorinated molecules due to the presence of the trifluoromethyl group (CF3) and the reactive acyl chloride (COCl) functionality. The CF3 group is electron-withdrawing, influencing the reactivity of the molecule and making it a versatile intermediate in organic synthesis [].

  • Fluorinated Pharmaceuticals: Due to its unique properties, 3,3,3-trifluoropropionyl chloride finds application in the synthesis of fluorinated pharmaceuticals. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making them more effective [].
  • Fluorinated Materials: The compound is also employed in the preparation of fluorinated materials, such as liquid crystals, polymers, and agrochemicals, where the CF3 group can impart desirable properties like thermal stability, hydrophobicity, and chemical resistance [].

Chemical Modifications:

The reactive acyl chloride functionality (COCl) allows 3,3,3-trifluoropropionyl chloride to participate in various chemical reactions for introducing the trifluoromethyl group into organic molecules.

  • Friedel-Crafts Acylation: This reaction involves the acylation of aromatic rings using Lewis acids as catalysts. 3,3,3-Trifluoropropionyl chloride can be used to introduce the CF3 group onto aromatic rings, leading to the formation of trifluoromethyl-substituted aromatic compounds.
  • Esters and Amides: The compound can react with alcohols and amines to form esters and amides, respectively. These functionalities can be further modified to introduce diverse functionalities and improve the properties of the resulting molecules.

Limitations and Safety Considerations:

While 3,3,3-trifluoropropionyl chloride offers valuable applications in research, it's crucial to acknowledge its limitations and safety concerns.

  • Moisture Sensitivity: The compound is highly sensitive to moisture and readily undergoes hydrolysis to form 3,3,3-trifluoropropionic acid, limiting its storage and handling requirements [].
  • Corrosive and Toxic: It is a corrosive and toxic compound, requiring proper handling procedures and personal protective equipment to minimize risks associated with exposure [].

3,3,3-Trifluoropropionyl chloride is a chemical compound with the molecular formula C₃H₂ClF₃O and a molecular weight of approximately 146.49 g/mol. It is classified as a halogenated organic compound and is recognized by its CAS number 41463-83-6. This compound appears as a colorless to light yellow liquid and has a boiling point of 71-72 °C at 745 mmHg. It is known for its high density of 1.422 g/cm³ and a refractive index of 1.3382 .

3,3,3-Trifluoropropionyl chloride is primarily used in organic synthesis and as an intermediate in the production of various fluorinated compounds. Its trifluoromethyl group contributes to its unique chemical properties, making it valuable in several applications across different fields.

3,3,3-Trifluoropropionyl chloride is a corrosive and lachrymatory (tear-inducing) liquid. It reacts violently with water and releases toxic fumes of hydrogen chloride.

  • Hazards: Skin and eye irritant, toxic by inhalation and ingestion [].
  • Flash point: -17 °C [] (highly flammable)

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials like water and strong bases.
Typical of acyl chlorides:

  • Nucleophilic Acyl Substitution: The compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
  • Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-trifluoropropionic acid and hydrochloric acid.
  • Reaction with Bases: It can react with bases to form corresponding salts.

These reactions are facilitated by the electrophilic nature of the carbonyl carbon due to the electron-withdrawing effect of the trifluoromethyl group.

Several methods for synthesizing 3,3,3-trifluoropropionyl chloride have been reported:

  • From Trifluoroacetic Anhydride: Reacting trifluoroacetic anhydride with propionyl chloride under controlled conditions can yield 3,3,3-trifluoropropionyl chloride.
  • Direct Fluorination: The compound can also be synthesized through direct fluorination of propionyl chloride using fluorinating agents like sulfur tetrafluoride.
  • Carbonylation Reactions: Utilizing carbon monoxide in conjunction with fluorinated reagents can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing halogenated acyl chlorides.

3,3,3-Trifluoropropionyl chloride has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing fluorinated pharmaceuticals and agrochemicals.
  • Fluorinated Building Blocks: The compound is utilized in the development of new materials that require specific fluorinated functionalities.
  • Reagent in

Several compounds share structural similarities with 3,3,3-trifluoropropionyl chloride:

Compound NameMolecular FormulaUnique Features
Trifluoroacetic acidC₂HF₃O₂Strong acidity; used in various chemical syntheses
2,2,2-TrifluoroacetophenoneC₈H₆F₃OAromatic structure; used in organic synthesis
Trichloroacetic acidC₂Cl₃O₂Stronger acidity; used in biochemical research
Perfluoroacetic acidC₂F₄O₂Fully fluorinated; exhibits different reactivity

The uniqueness of 3,3,3-trifluoropropionyl chloride lies in its specific trifluoromethyl substitution at the propionyl position which influences its reactivity and potential applications differently compared to other similar compounds.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3,3,3-Trifluoropropanoyl chloride

Dates

Modify: 2023-08-15

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